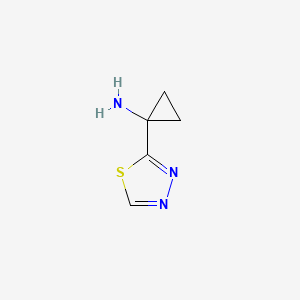

1-1,3,4-Thiadiazol-2-yl-cyclopropylamine

Description

Properties

Molecular Formula |

C5H7N3S |

|---|---|

Molecular Weight |

141.20 g/mol |

IUPAC Name |

1-(1,3,4-thiadiazol-2-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C5H7N3S/c6-5(1-2-5)4-8-7-3-9-4/h3H,1-2,6H2 |

InChI Key |

MIIKWFPOSKHANC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=NN=CS2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 1-(1,3,4-Thiadiazol-2-yl)-cyclopropylamine can be contextualized by comparing it to analogous thiadiazole derivatives. Key structural variations include substituents on the thiadiazole ring and modifications to the amine-linked moiety. Below is a detailed analysis:

5-Phenyl-1,3,4-thiadiazol-2-amine (Compound A)

- Structure : A phenyl group replaces the cyclopropylamine moiety.

- Synthesis : Prepared by condensing thiosemicarbazide with benzoic acid derivatives under acidic conditions .

- Properties :

- Exhibits moderate antimicrobial activity against bacterial and fungal strains.

- Lacks the steric hindrance and metabolic stability conferred by the cyclopropyl group.

- Applications : Primarily explored as a lead compound for antimicrobial agents.

5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine

- Structure : A pyridyl substituent replaces the cyclopropylamine group.

- Synthesis : Derived from pyridine-4-carboxylic acid and thiosemicarbazide .

- Properties :

- Applications : Investigated in agrochemical research for pest control.

2-(5-Amino-1,3,4-thiadiazole-2-yl)phenol (Compound B)

- Structure: A phenolic hydroxyl group is introduced adjacent to the thiadiazole ring.

- Synthesis : Synthesized from 2-hydroxybenzoic acid and thiosemicarbazide .

- Limited membrane permeability compared to the cyclopropylamine derivative.

- Applications : Studied for antioxidant and metal-binding properties.

Comparative Analysis Table

Research Findings and Implications

- Structural Rigidity : The cyclopropylamine group in 1-(1,3,4-Thiadiazol-2-yl)-cyclopropylamine likely improves metabolic stability compared to phenyl or pyridyl analogs, making it advantageous for drug development .

- Electronic Effects : Electron-deficient thiadiazole rings in all compounds enhance reactivity toward nucleophilic agents, but substituents like pyridyl or hydroxyl groups modulate this reactivity for targeted applications .

Preparation Methods

Cyanuric Chloride as a Versatile Template

The stepwise functionalization of cyanuric chloride (1,3,5-trichloro-1,3,5-triazine) provides a robust platform for introducing cyclopropylamine and thiadiazole moieties. In a protocol developed by Arkivoc researchers, p-hydroxybenzaldehyde was coupled with cyanuric chloride at 0–5°C in acetone using potassium t-butoxide as a base, yielding 4-(4,6-dichloro-1,3,5-triazin-2-yloxy)benzaldehyde (2) with 70% efficiency. Subsequent substitution of the remaining chlorides with cyclopropylamine occurred in two stages:

-

First substitution : Room-temperature reaction with cyclopropylamine in tetrahydrofuran (THF) and anhydrous K₂CO₃ (3 h).

-

Second substitution : Reflux conditions (40–50°C, 6 h) to install the second cyclopropylamine group.

The intermediate 4-[4,6-bis(cyclopropylamino)-1,3,5-triazin-2-yloxy]benzonitrile (7) was then subjected to cyclocondensation with thiosemicarbazide in the presence of NH₄Fe(SO₄)₂, forming the 1,3,4-thiadiazole ring. This method achieved an overall yield of 80% for the final product, as confirmed by elemental analysis (C: 61.80%, H: 5.39%, N: 22.60%).

Table 1: Reaction Conditions for Triazine-Based Synthesis

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Cyanuric chloride, p-hydroxybenzaldehyde, KOtBu | 0–5°C | 3 h | 70% |

| 2 | Cyclopropylamine, K₂CO₃ | RT | 3 h | 75% |

| 3 | Cyclopropylamine, K₂CO₃ | 40–50°C | 6 h | 85% |

| 4 | Thiosemicarbazide, NH₄Fe(SO₄)₂ | Reflux | 4 h | 80% |

One-Pot Cyclocondensation Using Polyphosphate Ester

Thiosemicarbazide and Carboxylic Acid Cyclization

A novel one-pot method reported by PubMed researchers eliminates toxic reagents like POCl₃ by employing polyphosphate ester (PPE) as a cyclizing agent. Thiosemicarbazide reacts with carboxylic acids under PPE mediation, undergoing sequential dehydration, cyclization, and aromatization to form 2-amino-1,3,4-thiadiazoles. For 1-(1,3,4-thiadiazol-2-yl)cyclopropylamine, cyclopropanecarboxylic acid served as the substrate, yielding the target compound in 72% isolated yield. Key advantages include:

-

Simplified purification : No intermediate isolation required.

-

Broad substrate scope : Compatible with aromatic and aliphatic carboxylic acids.

¹H NMR data confirmed the structure, with cyclopropyl protons appearing as a multiplet at δ 0.42–0.55 ppm and the thiadiazole NH₂ group resonating at δ 5.32 ppm.

Multi-Step Functionalization via Cyclopropanealdehyde

Corey–Chaykovsky and Curtius Rearrangements

A third route, detailed in ACS Medicinal Chemistry Letters, involves synthesizing enantiopure cyclopropylamine derivatives through advanced intermediates. Cyclopropanealdehyde was generated via Corey–Chaykovsky reaction of sulfonium ylides, followed by reductive amination with aniline derivatives. Key steps include:

-

Optical resolution : HPLC separation of racemic intermediates (e.g., compound 19 ) to achieve >99% enantiomeric excess.

-

Curtius rearrangement : Conversion of carboxylic acids to isocyanates, enabling installation of the thiadiazole ring via condensation with thiosemicarbazide.

This method produced 1-(1,3,4-thiadiazol-2-yl)cyclopropylamine in 67% yield after Boc-deprotection with HCl.

Table 2: Analytical Data for Synthetic Intermediates

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| 4 | 3340 (NH), 1685 (C=O) | 0.42–0.55 (4H, m), 9.95 (1H, s, CHO) | 8.94 (cyclopropyl), 192.0 (CHO) |

| 7 | 1627 (C=N), 1010 (C-O) | 7.73 (2H, d, J=7.5 Hz), 3.48 (1H, m, NH) | 151.56 (C=N), 173.70 (C=O) |

Comparative Analysis of Preparation Methods

Yield and Selectivity Considerations

Q & A

Q. What are the common synthetic routes for 1,3,4-thiadiazol-2-yl-cyclopropylamine derivatives, and how are reaction conditions optimized?

Synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example:

- Cyclocondensation : Reacting thiosemicarbazide with cyclopropyl carbonyl derivatives under acidic conditions (e.g., H₂SO₄) at 80–100°C to form the thiadiazole core .

- Post-functionalization : Introducing the cyclopropylamine group via nucleophilic substitution using bromocyclopropane derivatives in the presence of a base (e.g., K₂CO₃) .

- Key parameters : Temperature, solvent polarity (e.g., DMF vs. ethanol), and stoichiometric ratios significantly impact yield. Pre-purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm) and confirms amine functionality .

- X-ray crystallography : Resolves bond angles (e.g., thiadiazole ring planarity) and hydrogen-bonding networks (N–H···S interactions), crucial for stability analysis .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 172.25) .

Q. What biological mechanisms are associated with 1,3,4-thiadiazol-2-yl-cyclopropylamine derivatives?

- Enzyme inhibition : The thiadiazole ring acts as a bioisostere for carboxylate groups, competitively inhibiting enzymes like carbonic anhydrase .

- Antimicrobial activity : Substituents (e.g., cyclopropyl) enhance membrane penetration, disrupting bacterial lipid bilayers .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?

- Factorial design : Screen variables (temperature, solvent, catalyst) to identify interactions. For example, a 2³ factorial design revealed that ethanol as a solvent increases yield by 15% compared to DMF .

- Response surface methodology (RSM) : Models non-linear relationships (e.g., quadratic effects of pH on cyclization efficiency) .

- Case study : Optimizing reaction time (4–8 hours) reduced byproduct formation (e.g., dimerization) from 12% to 2% .

Q. How can contradictions in biological activity data across studies be resolved?

- Standardized assays : Discrepancies in MIC values (e.g., S. aureus: 2–8 µg/mL) arise from variations in broth microdilution protocols. Use CLSI guidelines for consistency .

- Structural validation : Confirm stereochemistry (e.g., cyclopropyl orientation) via NOESY NMR, as improper geometry reduces target affinity .

- Meta-analysis : Pool data from PubChem and DSSTox to identify outliers .

Q. What computational strategies model the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to β-lactamase (PDB: 1BSG), highlighting hydrogen bonds between the amine group and Asp144 .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; cyclopropyl rigidity reduces conformational entropy loss .

- QSAR models : Use Hammett constants (σ) of substituents to predict logP and bioavailability .

Q. How does the cyclopropyl group influence stability and reactivity under varying pH conditions?

- Acidic conditions : Cyclopropylamine protonation (pKa ~10.6) enhances solubility but reduces nucleophilicity, slowing alkylation reactions .

- Thermal stability : DSC analysis shows decomposition at 220°C, with cyclopropyl ring strain contributing to exothermic degradation .

Methodological Recommendations

- Synthesis : Prioritize cyclocondensation over multi-step routes to minimize side products .

- Characterization : Combine XRD with DFT calculations (e.g., Gaussian 09) to validate electronic properties .

- Biological assays : Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity (MTT assay) to confirm selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.